molecular formula C13H13N3O2 B11871087 Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1028752-24-0

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B11871087
CAS No.: 1028752-24-0
M. Wt: 243.26 g/mol
InChI Key: MCQXNMBDBCEVIP-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The nitrile and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate
  • Tert-butyl 6-bromo-1H-indole-1-carboxylate
  • Tert-butyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Uniqueness

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolo[2,3-B]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and material science .

Properties

CAS No.

1028752-24-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3

InChI Key

MCQXNMBDBCEVIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N

Origin of Product

United States

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